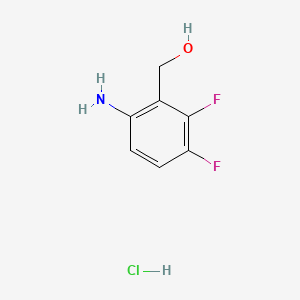
(6-Amino-2,3-difluorophenyl)methanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Amino-2,3-difluorophenyl)methanol hydrochloride is an organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of an amino group, two fluorine atoms, and a methanol group attached to a benzene ring, forming a hydrochloride salt. Its unique structure makes it an interesting subject for chemical synthesis and analysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Amino-2,3-difluorophenyl)methanol hydrochloride typically involves multi-step organic reactions. One common method includes the introduction of amino and fluorine groups onto a benzene ring, followed by the addition of a methanol group. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(6-Amino-2,3-difluorophenyl)methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its chemical properties.
Substitution: The amino and fluorine groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
(6-Amino-2,3-difluorophenyl)methanol hydrochloride has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (6-Amino-2,3-difluorophenyl)methanol hydrochloride involves its interaction with molecular targets and pathways within biological systems. The amino and fluorine groups play a crucial role in these interactions, potentially affecting enzyme activity, receptor binding, and other biochemical processes. Detailed studies are required to fully elucidate the specific mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (6-Amino-2,3-difluorophenyl)methanol hydrochloride include:
- (6-Amino-2,3-dichlorophenyl)methanol
- (6-Amino-2,3-dibromophenyl)methanol
- (6-Amino-2,3-diiodophenyl)methanol
Uniqueness
The uniqueness of this compound lies in the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of organic compounds, making this compound particularly interesting for various applications.
Properties
Molecular Formula |
C7H8ClF2NO |
|---|---|
Molecular Weight |
195.59 g/mol |
IUPAC Name |
(6-amino-2,3-difluorophenyl)methanol;hydrochloride |
InChI |
InChI=1S/C7H7F2NO.ClH/c8-5-1-2-6(10)4(3-11)7(5)9;/h1-2,11H,3,10H2;1H |
InChI Key |
HYMUXYLTGYTHGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1N)CO)F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-Methyl-7-oxabicyclo[2.2.1]heptan-1-YL)methanamine](/img/structure/B13458311.png)
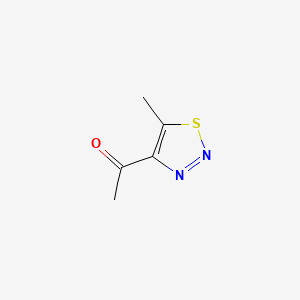
![2-{[(tert-butoxy)carbonyl]amino}-2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-ylidene)acetic acid](/img/structure/B13458321.png)
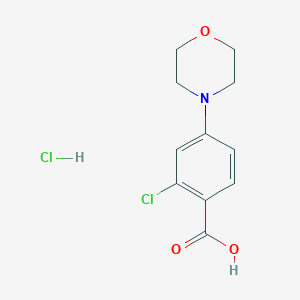
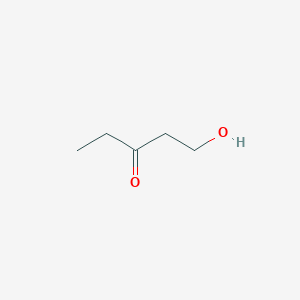
![N2-[3-(trifluoromethyl)phenyl]pyridine-2,5-diamine dihydrochloride](/img/structure/B13458341.png)
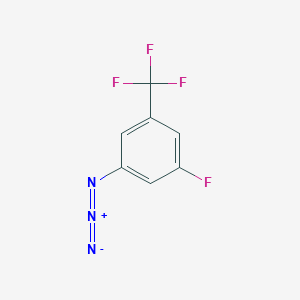
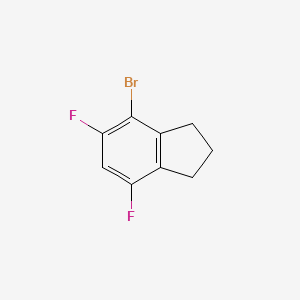
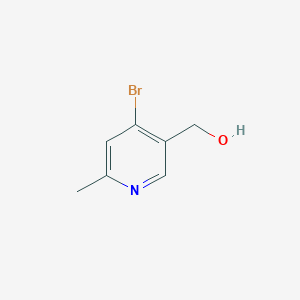
![(1R,6S,7S)-7-bromobicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13458354.png)
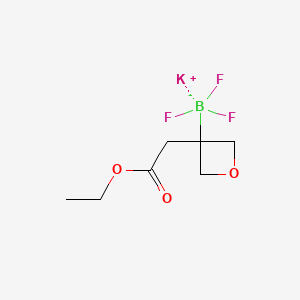

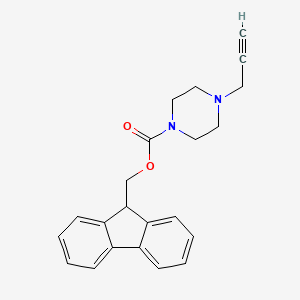
![8-Nitro-2-(piperazin-1-yl)-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one](/img/structure/B13458391.png)
